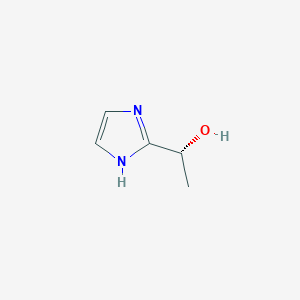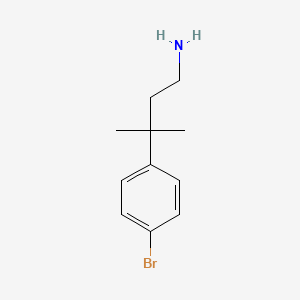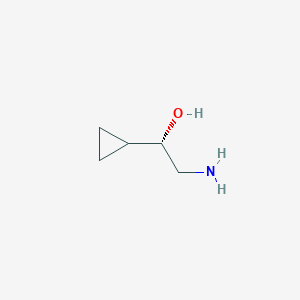
3,3-Difluoro-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorobut-1-ene is an organic compound with the molecular formula C4H6F2 It is a fluorinated derivative of butene, characterized by the presence of two fluorine atoms attached to the third carbon of the butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Difluorobut-1-ene can be synthesized through several methods. One common approach involves the fluorination of butene derivatives. For instance, 2-alkyl-1,3-dithiane derivatives can be reacted with bromine trifluoride (BrF3) to form the corresponding difluoromethyl alkanes . This reaction proceeds well with primary alkyl halides, although the yield may be lower with secondary alkyl halides.
Industrial Production Methods
Industrial production of 3,3-difluorobut-1-ene typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of fluorinating agents, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding difluorobutane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated alcohols, while reduction can produce difluorobutane.
Applications De Recherche Scientifique
3,3-Difluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3,3-difluorobut-1-ene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can influence the compound’s reactivity and stability. Fluorine’s high electronegativity can affect the electron distribution within the molecule, making it more reactive in certain conditions. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluorobut-1-ene: Another fluorinated butene derivative with fluorine atoms on the first carbon.
1,1-Difluoroethene: A simpler fluorinated alkene with two fluorine atoms on the first carbon of ethene.
Uniqueness
3,3-Difluorobut-1-ene is unique due to the position of the fluorine atoms on the third carbon. This positioning can lead to different reactivity and properties compared to other fluorinated butenes. The specific placement of fluorine atoms can influence the compound’s chemical behavior, making it suitable for particular applications that other similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C4H6F2 |
|---|---|
Poids moléculaire |
92.09 g/mol |
Nom IUPAC |
3,3-difluorobut-1-ene |
InChI |
InChI=1S/C4H6F2/c1-3-4(2,5)6/h3H,1H2,2H3 |
Clé InChI |
DBHFDRQTJRIKGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


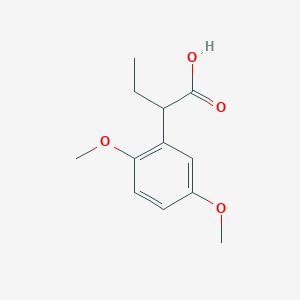

![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
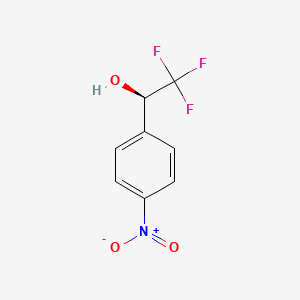
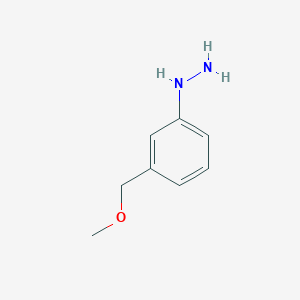
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
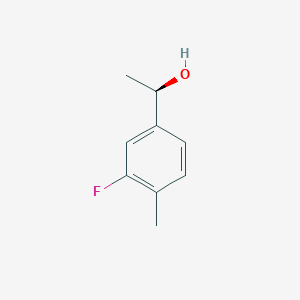
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
